molecular formula C14H16N2O5 B1420336 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1152642-00-6

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B1420336
CAS No.: 1152642-00-6
M. Wt: 292.29 g/mol
InChI Key: FJKUHMMWYRHYOP-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a useful research compound. Its molecular formula is C14H16N2O5 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(2-methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-8-4-5-10(21-3)9(6-8)14(2)12(19)16(7-11(17)18)13(20)15-14/h4-6H,7H2,1-3H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUHMMWYRHYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(C(=O)N(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the oxidative state within cells, thereby influencing cellular metabolism and signaling pathways.

Cellular Effects

The effects of 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Additionally, it affects gene expression by upregulating antioxidant genes, which helps in protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it inhibits the activity of pro-inflammatory enzymes like COX-2, thereby reducing inflammation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged activation of antioxidant pathways and continuous suppression of inflammatory responses.

Dosage Effects in Animal Models

The effects of 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced antioxidant capacity and reduced inflammation. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Additionally, it binds to serum albumin in the bloodstream, facilitating its distribution to various tissues.

Subcellular Localization

The subcellular localization of 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization.

Biological Activity

2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

This compound contains an imidazolidinone core, which is known for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to or derived from imidazolidinones. For instance, a study reported that derivatives of imidazolidinones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for the most active compounds were found to be as low as 3.91 mg/L, indicating potent antibacterial effects comparable to standard antibiotics like oxacillin and cefuroxime .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameMIC (mg/L)Bacterial Strains Tested
Imidazolidinone Derivative A3.91Staphylococcus aureus
Imidazolidinone Derivative B7.81Escherichia coli
Imidazolidinone Derivative C15.63Bacillus subtilis

Anticancer Activity

Research has also indicated that certain imidazolidinone derivatives can induce apoptosis in cancer cells through the activation of the p53 pathway. This pathway plays a crucial role in regulating the cell cycle and preventing tumor formation. Activation of p53 leads to cell cycle arrest and apoptosis in various cancer cell lines .

Case Study: Anticancer Effects
In a study investigating the effects of imidazolidinone derivatives on cancer cell lines, it was observed that treatment with these compounds resulted in:

  • Increased expression of p53 target genes.
  • Induction of apoptosis in more than 70% of treated cells.
  • Significant reduction in cell viability compared to untreated controls.

Structure-Activity Relationships (SAR)

The biological activity of 2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid can be influenced by various structural modifications. The presence of the methoxy group at the ortho position on the phenyl ring has been shown to enhance antibacterial activity. Conversely, substituents that introduce steric hindrance or electronic effects can diminish efficacy.

Table 2: SAR Analysis of Imidazolidinone Derivatives

Substituent PositionType of SubstituentEffect on Activity
OrthoMethoxyIncreased antibacterial activity
ParaHalogenVariable effects depending on halogen type
MetaAlkylDecreased activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.